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Compound of Interest |

4,8-Dichloro-5-methoxy-2-
Compound Name:

propylquinoline
CAS No.: 1189105-73-4
Cat. No.: B11851623

Get Quote

Executive Summary

Target Analyte: C13H13CI2NO Classification: Small Molecule / Pharmaceutical Intermediate
Core Application: Structural elucidation and purity verification in drug development.

This guide provides a rigorous breakdown of the physicochemical properties for the chemical
formula C13H13CI2NO. While this formula corresponds to several isomeric structures—most
notably 2-Chloro-7-(4-chlorobutoxy)quinoline and various chlorophenoxy-benzylamine
hydrochlorides—the fundamental mass spectrometry and elemental analysis parameters
remain constant. This document outlines the theoretical constants and the experimental
workflows required to validate this composition in a research setting.

Physicochemical Core: Mass & Formula

Precise molecular weight determination is the first line of defense in quality control. In high-
performance liquid chromatography-mass spectrometry (LC-MS), distinguishing between the
Average Molecular Weight (used for molarity calculations) and the Monoisotopic Mass (used
for MS identification) is critical.
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Parameter Value Unit Context
Stoichiometric

Molecular Formula Ci3H13CI2NO B
Composition

Average Molecular Gravimetric / Molarity

_ 270.15 g/mol
Weight Calcs
) ) Mass Spectrometry

Monoisotopic Mass 269.0374 Da
(Exact Mass)

[M+H]* lon 270.0447 m/z Positive lon Mode MS

C: 57.80% H: 4.85% )
Elemental Elemental Analysis
N Cl: 26.25% N: 5.19% %
Composition (CHN)

0:5.92%

Isotopic Signature (The "Chlorine Fingerprint")

The presence of two chlorine atoms (

) creates a distinct isotopic pattern in the mass spectrum, essential for confirmation.

e 35C| (75.78%) vs 37Cl (24.22%) natural abundance.

o Pattern: The molecular ion (

) will show significant peaks at

and

o Relative Intensity: ~100% (

) 1 ~64% (
) 1 ~10% (
).
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Structural Isomerism & Candidates

The formula C13H13CIzNO is not unique to a single compound. Two primary structural classes
share this exact mass, requiring Orthogonal Analytical Protocols (see Section 4) for
differentiation.

Candidate A: Quinoline Derivatives

e Compound:2-Chloro-7-(4-chlorobutoxy)quinoline[1]
e Features: A fused bicyclic aromatic system.[2]

o Detection: High UV absorbance due to conjugation; distinct aromatic protons in NMR.

Candidate B: Benzylamine Hydrochlorides

o Compound:(3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride (Note: The free base is
C13H12CINO; the HCl salt is C13H13CI2NO).

o Features: Ether linkage, primary amine salt.
» Detection: lonic nature; distinct methylene (
) protons adjacent to nitrogen.

Experimental Validation Protocols

To confirm the identity of a sample labeled C13H13CI2NO, the following self-validating workflows
must be executed.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

o Objective: Confirm Elemental Composition (

)

e Method: ESI-QTOF or Orbitrap MS.

e Causality: Low-resolution MS cannot distinguish C13H13CI2NO from isobaric interferences
(e.g., impurities with similar nominal mass). HRMS provides <5 ppm mass accuracy.
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e Acceptance Criteria:

o Observed m/z of [M+H]* must be within 270.0447 + 0.0015.

o Isotopic pattern must match the theoretical

distribution (9:6:1).

Protocol B: Nuclear Magnetic Resonance (NMR)
o Objective: Distinguish Isomers (Structure Elucidation).
« Method: 1H NMR (400 MHz+, DMSO-ds or CDCls).
o Key Signals:

o Quinoline: Look for low-field aromatic protons (>8.0 ppm) and a characteristic butoxy chain
(multiplets at ~1.8—4.0 ppm).

o Benzylamine HCI: Look for a broad exchangeable signal (

) and a singlet benzylic

at ~4.0 ppm.

Visualization of Analytical Logic

The following diagrams illustrate the logical flow for validating this compound and the specific
isotopic pattern expected in Mass Spectrometry.

Diagram 1: Structural Validation Workflow
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Caption: Logical decision tree for differentiating C13H13CI2NO isomers using orthogonal data.
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Diagram 2: Mass Spectrum Isotopic Pattern (Cl2)

CI2 Isotope Signature

The 9:6:1 ratio is diagnostic
for two Chlorine atoms.

Click to download full resolution via product page
Caption: Theoretical Mass Spectrum intensity distribution for a dichloro- compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Chloro-7-(4-chlorobutoxy)quinoline | C13H13CI2NO | CID 138553345 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]

o To cite this document: BenchChem. [Technical Guide: Molecular Weight & Structural
Validation of C13H13CI2NO]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11851623/docs#technical-guide-molecular-weight-
structural-validation-of-c-h-cl-noj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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